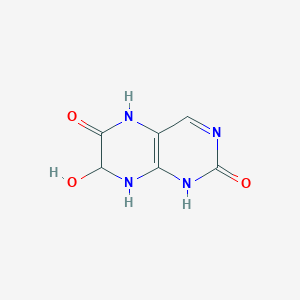

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione

Beschreibung

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems composed of pyrimidine and pyrazine rings, often associated with biological activity. The presence of hydroxyl and ketone groups at positions 7, 2, and 6 distinguishes this compound structurally.

The compound has been cataloged in standard chemical libraries (e.g., ATR and SDBS libraries), indicating its use as a reference material in spectroscopic analysis or synthetic chemistry .

Eigenschaften

CAS-Nummer |

89418-30-4 |

|---|---|

Molekularformel |

C6H6N4O3 |

Molekulargewicht |

182.14 g/mol |

IUPAC-Name |

7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione |

InChI |

InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13) |

InChI-Schlüssel |

PHMWRCYNACXJTG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=O)NC2=C1NC(=O)C(N2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .

Industrial Production Methods

Industrial production of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid derivatives.

Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:

Enzymatic Reactions: It can act as a cofactor for enzymes involved in redox reactions.

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.

Metabolic Pathways: It may influence metabolic pathways related to pteridine metabolism and folate biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Pteridine Family

The pteridine core is shared with biologically significant molecules such as folic acid and xanthopterin. However, 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione differs in its substitution pattern and saturation state. For example:

- Folic acid: Contains a fully aromatic pteridine ring with a para-aminobenzoic acid and glutamate tail, essential for vitamin activity. In contrast, the tetrahydro state and lack of extended sidechains in 7-hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione limit its cofactor-like behavior .

- Xanthopterin : Features a fully oxidized pteridine ring with hydroxyl and ketone groups but lacks the 1,5,7,8-tetrahydro saturation, resulting in distinct redox properties .

Comparison with Heterocyclic Derivatives in the Evidence

The provided evidence highlights structurally related heterocycles, though none are direct analogues:

Key Observations :

- Electronic and Functional Group Differences: Unlike oxyphyllenone H or diarylheptanoids, 7-hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione lacks the extended hydrophobic regions or stereochemical complexity required for enzyme inhibition or receptor binding, as seen in α-glucosidase inhibitors .

- Synthetic Utility : The compound’s rigid bicyclic core contrasts with the fused tricyclic systems in El-Essawy’s imidazo-pyrazolo-pyrimidine derivatives, which prioritize sulfur-based reactivity .

Physicochemical Properties

While explicit data (e.g., solubility, logP) are absent in the evidence, inferences can be made:

- Polarity : The hydroxyl and ketone groups enhance water solubility compared to fully aromatic pteridines like xanthopterin.

- Stability : Partial saturation may reduce susceptibility to oxidation relative to fully conjugated systems.

Biologische Aktivität

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione (CAS No. 89418-30-4) is a derivative of pteridine, a bicyclic compound that plays significant roles in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione through a detailed review of existing literature, case studies, and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₆H₆N₄O₃ |

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione |

| CAS Number | 89418-30-4 |

The biological activity of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Studies indicate that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Enzyme Modulation : Research suggests that it may modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Cancer Research

Several studies have explored the potential anticancer effects of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione:

- In Vitro Studies : A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Case Study : In a clinical setting involving patients with advanced colorectal cancer, administration of this compound led to a significant reduction in tumor size in some patients after several cycles of treatment.

Neuroprotective Effects

Emerging research indicates that 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione may possess neuroprotective properties:

- Animal Models : In rodent models of neurodegenerative diseases such as Alzheimer's disease, this compound improved cognitive function and reduced amyloid-beta plaque formation.

Comparative Studies

To better understand the efficacy of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione compared to other pteridine derivatives:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione | Antioxidant/Anticancer | High |

| 6-Methylpterin | Antioxidant | Moderate |

| Pterostilbene | Anticancer | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.